Pent-4-ynehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pent-4-ynehydrazide: is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . . This compound is characterized by its unique structure, which includes a hydrazide group attached to a pent-4-yne chain. It has a melting point of 60-63°C and a boiling point of 298.2°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pent-4-ynehydrazide can be synthesized through various methods. One common approach involves the reaction of 4-pentynoic acid with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: Pent-4-ynehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pent-4-yne-1,4-dione , while reduction could produce pent-4-yne-1,4-dihydrazine .
Wissenschaftliche Forschungsanwendungen
Pent-4-ynehydrazide has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which pent-4-ynehydrazide exerts its effects involves interactions with molecular targets such as enzymes and proteins . It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antiviral and antibacterial activities . The pathways involved in these interactions are complex and depend on the specific application and target organism .
Vergleich Mit ähnlichen Verbindungen
4-Pentynoic acid: Shares the pent-4-yne structure but lacks the hydrazide group.
Pent-4-yne-1,4-dione: An oxidized derivative of pent-4-ynehydrazide.
Pent-4-yne-1,4-dihydrazine: A reduced form of this compound.
Uniqueness: this compound is unique due to its hydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H8N2O |
---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
pent-4-ynehydrazide |
InChI |
InChI=1S/C5H8N2O/c1-2-3-4-5(8)7-6/h1H,3-4,6H2,(H,7,8) |
InChI-Schlüssel |
IAPJUTZTTQKWGR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.